3-(1H-Imidazol-2-yl)oxan-3-amine
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Overview
Description
3-(1H-Imidazol-2-yl)oxan-3-amine is a compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its presence in many biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)oxan-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)oxan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
3-(1H-Imidazol-2-yl)oxan-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)oxan-3-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1H-Imidazol-2-yl)oxan-3-amine include other imidazole derivatives such as:
- 1H-Imidazole-4-carboxamide
- 2-Methyl-1H-imidazole
- 1H-Imidazole-2-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines an imidazole ring with an oxane ring and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)oxan-3-amine |
InChI |
InChI=1S/C8H13N3O/c9-8(2-1-5-12-6-8)7-10-3-4-11-7/h3-4H,1-2,5-6,9H2,(H,10,11) |
InChI Key |
RBWSZPXQQCTPES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C2=NC=CN2)N |
Origin of Product |
United States |
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